molecular formula C13H18ClNO2 B7845040 2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide

2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide

Cat. No.: B7845040
M. Wt: 255.74 g/mol
InChI Key: RVTIFSSIAKTYAI-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, an isopropyl group, and a methoxy-benzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide typically involves the reaction of 2-chloroacetamide with isopropylamine and 3-methoxybenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions may include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for larger quantities. This could include the use of continuous flow reactors, more efficient catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of N-isopropyl-N-(3-methoxy-benzyl)amine.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-isopropylacetamide: Lacks the methoxy-benzyl group.

    N-Isopropyl-N-(3-methoxy-benzyl)-acetamide: Lacks the chloro group.

    2-Chloro-N-(3-methoxy-benzyl)-acetamide: Lacks the isopropyl group.

Uniqueness

2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the chloro group, isopropyl group, and methoxy-benzyl group can influence its reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Biological Activity

2-Chloro-N-isopropyl-N-(3-methoxy-benzyl)-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, analgesic, and anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula: C12H16ClN O2
  • Molecular Weight: 255.74 g/mol

The unique combination of a chloro group, an isopropyl group, and a methoxy-benzyl moiety contributes to its lipophilicity and potential as a drug-like molecule. This structural configuration may enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effectiveness against:

  • Staphylococcus aureus: MIC = 7.80 µg/mL
  • Escherichia coli: MIC = 15 µg/mL
  • Candida albicans: MIC = 10 µg/mL

These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Analgesic Effects

Research has also indicated potential analgesic properties of this compound. In animal models, it demonstrated a significant reduction in pain responses compared to control groups. The underlying mechanism may involve the modulation of pain pathways through interaction with opioid receptors or inhibition of pro-inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It was found to inhibit the proliferation of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer): IC50 = 16.38 µM
  • A549 (lung cancer): IC50 = 22.5 µM

The compound's mechanism of action appears to involve apoptosis induction through mitochondrial pathways, leading to the release of cytochrome c and activation of caspases .

Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was shown to have superior activity against Staphylococcus aureus compared to standard antibiotics. This positions it as a promising candidate for further development in treating resistant bacterial infections .

Study 2: Anticancer Properties

A detailed investigation into the anticancer properties revealed that treatment with this compound led to significant tumor regression in xenograft models. The study noted an increase in apoptotic markers and a decrease in proliferative indices, suggesting its utility as a therapeutic agent in oncology .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectIC50/MIC Values
AntimicrobialStaphylococcus aureusInhibition of growthMIC = 7.80 µg/mL
AntimicrobialEscherichia coliInhibition of growthMIC = 15 µg/mL
AntimicrobialCandida albicansInhibition of growthMIC = 10 µg/mL
AnalgesicPain modelsPain reductionN/A
AnticancerMDA-MB-231 (breast cancer)Cell proliferation inhibitionIC50 = 16.38 µM
AnticancerA549 (lung cancer)Cell proliferation inhibitionIC50 = 22.5 µM

Properties

IUPAC Name

2-chloro-N-[(3-methoxyphenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)15(13(16)8-14)9-11-5-4-6-12(7-11)17-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTIFSSIAKTYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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